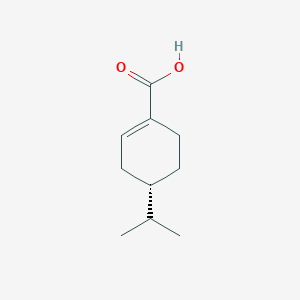
L-Phellandric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phellandric acid is a naturally occurring organic compound belonging to the class of phenolic acids. It is characterized by its aromatic ring structure with a hydroxyl group and a carboxylic acid group. This compound is found in various essential oils and has been studied for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Phellandric acid can be synthesized through several chemical routes. One common method involves the hydroxylation of phellandrene, a monoterpene hydrocarbon, using oxidizing agents such as potassium permanganate or osmium tetroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C to prevent over-oxidation.
Industrial Production Methods
In industrial settings, this compound is often extracted from natural sources such as eucalyptus oil or other essential oils containing phellandrene. The extraction process involves steam distillation followed by purification using techniques like crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
L-Phellandric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or other reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; mild to moderate temperatures (25-50°C).
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out at room temperature.
Substitution: Acyl chlorides, alkyl halides; reactions often require catalysts like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Esters, ethers.
Scientific Research Applications
L-Phellandric acid has been explored for various scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and is used in studying reaction mechanisms.
Biology: Research has shown its potential antimicrobial and antioxidant properties, making it a candidate for developing new pharmaceuticals.
Medicine: Its anti-inflammatory and analgesic effects are being investigated for potential therapeutic applications.
Industry: this compound is used in the fragrance and flavor industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of L-Phellandric acid involves its interaction with cellular components. It can inhibit the activity of certain enzymes, leading to reduced production of reactive oxygen species and decreased inflammation. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage.
Comparison with Similar Compounds
L-Phellandric acid can be compared with other phenolic acids such as:
Cinnamic acid: Similar in structure but differs in the position of the hydroxyl group.
Ferulic acid: Contains an additional methoxy group, enhancing its antioxidant properties.
Gallic acid: Has three hydroxyl groups, making it more potent as an antioxidant.
This compound is unique due to its specific hydroxylation pattern and its presence in essential oils, which distinguishes it from other phenolic acids in terms of its natural occurrence and extraction methods.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a valuable subject for ongoing research and applications.
Properties
CAS No. |
135355-08-7 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(4S)-4-propan-2-ylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,7-8H,3-4,6H2,1-2H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
RVWKOGKZZRIQEW-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)[C@H]1CCC(=CC1)C(=O)O |
Canonical SMILES |
CC(C)C1CCC(=CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















